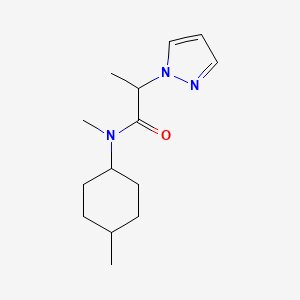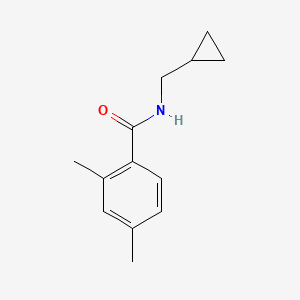
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator and plays a crucial role in various physiological processes. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of sleep, pain, and cognition. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine binds to the A1 receptor and inhibits the release of neurotransmitters, including dopamine, acetylcholine, and glutamate. By blocking the A1 receptor, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide increases the release of these neurotransmitters, leading to improved motor function, cognitive function, and reduced seizure activity.
Biochemical and Physiological Effects:
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It increases the release of dopamine, acetylcholine, and glutamate, which are important neurotransmitters involved in motor function, cognition, and seizure activity. 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which makes it a useful tool for studying the role of the A1 receptor in various physiological processes. It has also been extensively studied in animal models, which provides a wealth of data for researchers. However, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to determine the optimal dosage and administration of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide for these disorders. Another area of interest is the development of new analogs of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide with improved selectivity and potency. Finally, there is a need for further studies on the biochemical and physiological effects of 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide to better understand its mechanism of action.
Méthodes De Synthèse
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide can be synthesized through a multistep process starting from 2,6-dichloropyridine. The first step involves the conversion of 2,6-dichloropyridine to 2,6-dichloro-4-nitropyridine, which is then reduced to 2,6-dichloro-4-aminopyridine. The final step involves the reaction of 2,6-dichloro-4-aminopyridine with N,N-dimethylpropanediamine and acetic anhydride to yield 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide.
Applications De Recherche Scientifique
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. It has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease. In Alzheimer's disease, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. In epilepsy, 2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide has been shown to reduce seizure activity and increase seizure threshold.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)13-11(15)9-5-6-12-10(7-9)14(3)4/h5-8H,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJKNRULOMYEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-propan-2-ylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)




